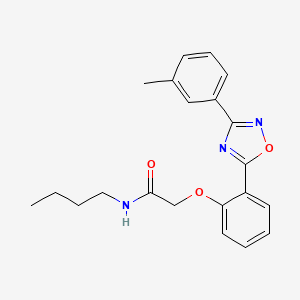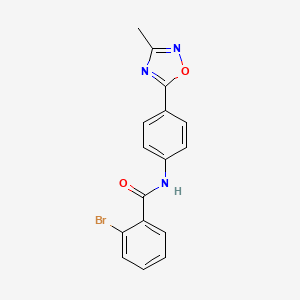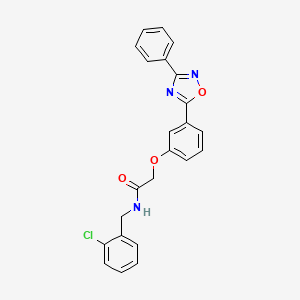
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide, also known as ML352, is a small molecule drug that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70, which is involved in various cellular processes, including protein folding and degradation. By inhibiting Hsp70, this compound may disrupt the function of cancer cells, protect neurons from oxidative stress, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are factors that contribute to neuronal damage. In infectious disease research, this compound has been shown to inhibit viral replication by targeting the viral protease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound has shown good stability and solubility in various solvents, making it a versatile compound for use in different experimental settings. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide research, including:
1. Further exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Investigation of its mechanism of action, including its interactions with Hsp70 and other cellular proteins.
3. Development of more potent analogs of this compound that may have improved therapeutic efficacy.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Exploration of its potential as a tool compound for studying cellular processes and disease mechanisms.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and tool compound for studying cellular processes and disease mechanisms.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 5-chloro-2-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with piperidine-3-carboxamide to form this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancers. In neurodegenerative disorders, this compound has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has shown potential as an antiviral agent against Zika and Dengue viruses.
Propriétés
IUPAC Name |
N-cyclohexyl-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSPORQJVEJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)





![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)
